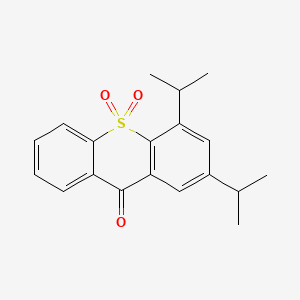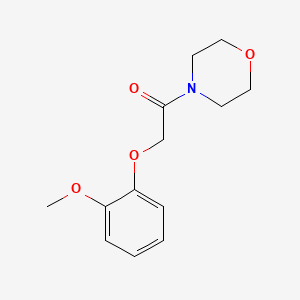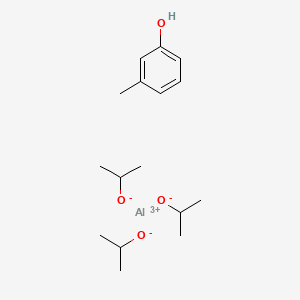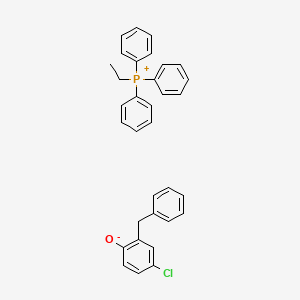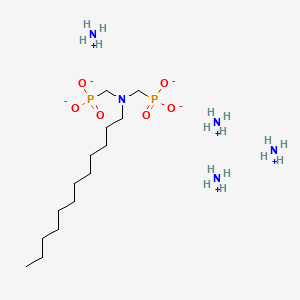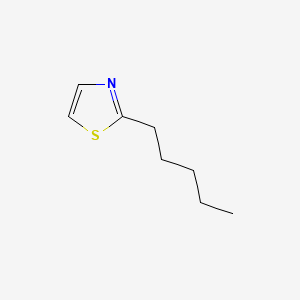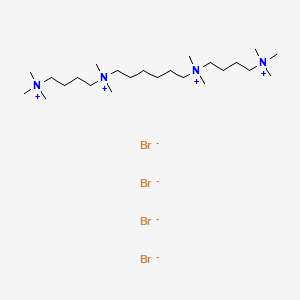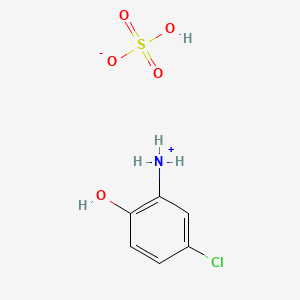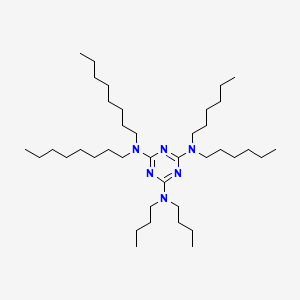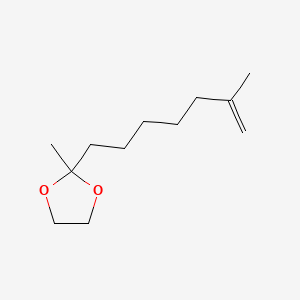
2-Methyl-2-(6-methylhept-6-enyl)-1,3-dioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-2-(6-methylhept-6-enyl)-1,3-dioxolane is an organic compound with a unique structure that includes a dioxolane ring and a branched alkyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(6-methylhept-6-enyl)-1,3-dioxolane typically involves the reaction of 6-methylhept-6-en-1-ol with 2-methyl-1,3-dioxolane in the presence of an acid catalyst. The reaction conditions often include:
Temperature: 60-80°C
Catalyst: Acidic catalysts such as p-toluenesulfonic acid
Solvent: Anhydrous conditions are preferred to avoid hydrolysis of the dioxolane ring
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as distillation and recrystallization is common to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-2-(6-methylhept-6-enyl)-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can lead to the formation of alcohols.
Substitution: The dioxolane ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like halides or amines can be used under mild conditions.
Major Products
The major products formed from these reactions include various alcohols, ketones, and substituted dioxolanes, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Methyl-2-(6-methylhept-6-enyl)-1,3-dioxolane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a solvent in certain reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of polymers and as a stabilizer in various formulations.
Mecanismo De Acción
The mechanism by which 2-Methyl-2-(6-methylhept-6-enyl)-1,3-dioxolane exerts its effects involves interactions with specific molecular targets. The dioxolane ring can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The branched alkyl chain may also play a role in the compound’s bioactivity by affecting its solubility and membrane permeability.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methyl-2-(6-methylhept-6-enyl)-1,3-dioxane
- 2-Methyl-2-(6-methylhept-6-enyl)-1,3-dioxepane
Uniqueness
2-Methyl-2-(6-methylhept-6-enyl)-1,3-dioxolane is unique due to its specific ring structure and branched alkyl chain, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and bioactivity profiles, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
40632-70-0 |
|---|---|
Fórmula molecular |
C12H22O2 |
Peso molecular |
198.30 g/mol |
Nombre IUPAC |
2-methyl-2-(6-methylhept-6-enyl)-1,3-dioxolane |
InChI |
InChI=1S/C12H22O2/c1-11(2)7-5-4-6-8-12(3)13-9-10-14-12/h1,4-10H2,2-3H3 |
Clave InChI |
DEFCHNJPYHQGCT-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)CCCCCC1(OCCO1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


